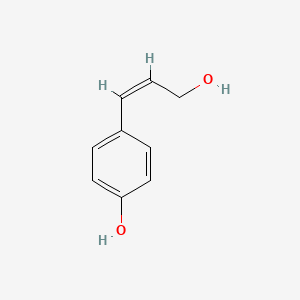

p-Coumaryl alcohol, (Z)-

Description

Significance within Plant Secondary Metabolism

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a critical role in the interaction of the plant with its environment, including defense against herbivores, pathogens, and abiotic stresses like UV radiation. nih.govencyclopedia.pub (Z)-p-Coumaryl alcohol, as a phenylpropanoid, is a key player in this metabolic arena. ontosight.ai Phenylpropanoids, in general, are vital for plant survival and are involved in the biosynthesis of a wide range of compounds, including lignin (B12514952), flavonoids, and coumarins. nih.gov The presence of (Z)-p-coumaryl alcohol and its derivatives contributes to the plant's defense mechanisms and structural integrity. ontosight.ai For instance, derivatives of p-coumaryl alcohol have demonstrated antioxidant activity, which can help protect the plant from oxidative damage. mdpi.comchemfaces.com

Phenylpropanoid Pathway Context

The biosynthesis of (Z)-p-coumaryl alcohol is intricately linked to the phenylpropanoid pathway , a major route in plant secondary metabolism. biosynth.comnih.gov This pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic reactions to produce a variety of phenolic compounds. nih.gov

The core sequence leading to p-coumaryl alcohol involves the following key steps:

Phenylalanine is converted to cinnamic acid . ontosight.ai

Cinnamic acid is then hydroxylated to form p-coumaric acid . ontosight.ai

p-Coumaric acid is subsequently reduced to p-coumaryl aldehyde . ontosight.ai

Finally, p-coumaryl aldehyde is reduced to p-coumaryl alcohol . ontosight.ai

Distribution and Isomeric Forms in Nature

While the (E)-isomer of p-coumaryl alcohol is more predominant in nature, the (Z)-isomer has been identified in a variety of plant species. mdpi.comresearchgate.net For instance, (Z)-p-coumaryl alcohol has been found in Angelica keiskei (Ashitaba), a plant native to Japan. mdpi.comnih.govresearchgate.net Both (E)- and (Z)- isomers of p-coumaryl alcohol, primarily as esters with long-chain fatty acids, have been isolated from the epicuticular wax of 'Gala' apples (Malus domestica). nih.govresearchgate.netacs.orguab.edu The presence of these compounds has also been reported in other organisms like Solanum tuberosum (potato) and Alpinia officinarum (lesser galangal). nih.gov

The existence of both (Z)- and (E)- isomers of p-coumaryl alcohol suggests specific biological roles for each form. While the (E)-isomer is the more common precursor for lignification, the (Z)-isomer is thought to have distinct functions. mdpi.comresearchgate.net Research has pointed to the possibility of enzymatic isomerization from the (E) to the (Z) form as a late step in the biosynthetic pathway. uab.edu

A notable finding is the unusual substrate specificity of a certain glucosyltransferase, which acts on (Z)-monolignols but not their (E)-counterparts. mdpi.com This indicates that the plant can differentiate between the two isomers and utilize them for different metabolic purposes. The esterification of both isomers with fatty acids in apple fruit waxes also points to their role in the formation of the plant cuticle, a protective layer on the epidermis of leaves and fruits. researchgate.netacs.org The specific functions of these isomers and their esters are an active area of research, with potential implications for plant defense and stress responses.

Structure

3D Structure

Properties

CAS No. |

124076-60-4 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4-[(Z)-3-hydroxyprop-1-enyl]phenol |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1- |

InChI Key |

PTNLHDGQWUGONS-UPHRSURJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\CO)O |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)O |

Origin of Product |

United States |

Biosynthesis of Z P Coumaryl Alcohol

Phenylpropanoid Pathway Initiation

The journey from a primary metabolite to the specialized compound p-coumaryl alcohol begins with the initiation of the phenylpropanoid pathway. This metabolic route channels carbon from the shikimate pathway, which produces aromatic amino acids, into a diverse array of secondary metabolites. frontiersin.org

Role of Phenylalanine Ammonia-Lyase (PAL)

The commitment step and the primary regulatory point of the phenylpropanoid pathway is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). frontiersin.org PAL facilitates the non-oxidative deamination of the aromatic amino acid L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). mdpi.com This reaction is pivotal as it marks the entry of phenylalanine into secondary metabolism, diverting it from protein synthesis. The activity of PAL is subject to regulation at the transcriptional level, with multiple PAL gene isoforms often present in plants, exhibiting different expression patterns in response to developmental and environmental cues. frontiersin.orgmdpi.com

| Source Organism | Km for L-Phenylalanine (mM) | Optimal pH | Reference |

|---|---|---|---|

| Banana (Musa cavendishii) | 1.45 | 8.8 | curresweb.com |

| Trichosporon cutaneum | 5.0 ± 1.1 | 8.0-8.5 | nih.gov |

Decisive Branch Points in the Pathway

Following the synthesis of trans-cinnamic acid, the phenylpropanoid pathway contains several branch points that direct metabolic flux towards different classes of compounds, including flavonoids, stilbenes, and monolignols. The first crucial branch point occurs at p-coumaroyl-CoA, which is a central intermediate. frontiersin.orgnih.gov The enzyme 4-coumarate:CoA ligase (4CL) catalyzes the formation of a thioester bond between p-coumaric acid and coenzyme A, yielding p-coumaroyl-CoA. frontiersin.org This activated intermediate can then be channeled into either the flavonoid biosynthesis pathway, initiated by chalcone (B49325) synthase, or the monolignol pathway, which leads to the synthesis of p-coumaryl alcohol and other lignin (B12514952) precursors. nih.govresearchgate.net The partitioning of p-coumaroyl-CoA between these competing pathways is a key regulatory juncture, influenced by the presence and activity of different isoforms of 4CL and downstream enzymes. nih.govunc.edu

Precursors and Intermediate Metabolites

The conversion of L-phenylalanine to p-coumaryl alcohol involves a series of well-defined precursor molecules and intermediate metabolites.

Cinnamic Acid and its Derivatives

As the direct product of the PAL-catalyzed reaction, trans-cinnamic acid is the foundational C6-C3 phenylpropanoid skeleton. wikipedia.orgnih.gov It serves as the substrate for the next enzymatic step, which introduces a hydroxyl group onto the aromatic ring. Cinnamic acid itself is a biologically active molecule and a precursor to a wide range of other compounds. nih.gov Its derivatives, formed through subsequent enzymatic modifications, are central to the diversity of phenylpropanoid products.

p-Coumaric Acid as a Central Intermediate

The hydroxylation of trans-cinnamic acid at the para position of the phenyl ring yields p-coumaric acid (4-hydroxycinnamic acid). frontiersin.org This reaction is catalyzed by cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. frontiersin.org p-Coumaric acid is a critical intermediate, standing at a metabolic crossroads. nih.gov It is the direct precursor for the synthesis of p-coumaryl alcohol and also serves as a substrate for further modifications that lead to the other two primary monolignols, coniferyl alcohol and sinapyl alcohol. researchgate.net

Key Enzymatic Conversions

The final stages of p-coumaryl alcohol biosynthesis involve the activation of p-coumaric acid and its subsequent reduction.

This is a two-step process catalyzed by a pair of enzymes that reduce the carboxylic acid group of p-coumaric acid to an alcohol. researchgate.net

First, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. nih.govresearchgate.net This reaction requires ATP and renders the carboxyl group more amenable to reduction. Plants typically possess multiple isoforms of 4CL, which can exhibit different substrate specificities and play distinct roles in channeling intermediates into various branches of the phenylpropanoid pathway. nih.govunc.edu

| Enzyme Isoform | Primary Substrates | Primary Metabolic Role | Reference |

|---|---|---|---|

| 4CL1 | p-coumaric acid, caffeic acid, ferulic acid | Lignin biosynthesis | nih.govresearchgate.net |

| 4CL2 | p-coumaric acid, caffeic acid, ferulic acid | Lignin biosynthesis | nih.gov |

| 4CL3 | p-coumaric acid, caffeic acid, ferulic acid | Flavonoid biosynthesis | frontiersin.orgnih.gov |

| 4CL4 | p-coumaric acid, caffeic acid, ferulic acid, sinapic acid | Modest role in lignin deposition | nih.gov |

The subsequent reduction of p-coumaroyl-CoA to p-coumaryl alcohol occurs in two steps. First, cinnamoyl-CoA reductase (CCR) catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632). researchgate.net Following this, cinnamyl alcohol dehydrogenase (CAD) mediates the final reduction of p-coumaraldehyde to p-coumaryl alcohol, also utilizing NADPH as a reductant. wikipedia.orgnih.gov The stereospecificity of CAD is responsible for producing the (E)-isomer of p-coumaryl alcohol. uni-muenchen.de

Enzymes of the Core Biosynthetic Route (e.g., 4CL, CCR, CAD)

The formation of p-coumaryl alcohol from its precursor, p-coumaric acid, is a well-defined pathway involving three key enzymes: 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD). This enzymatic cascade facilitates the activation and subsequent reduction of the carboxylic acid group to an alcohol.

4-Coumarate:CoA Ligase (4CL): This enzyme catalyzes the first committed step in this specific branch of the phenylpropanoid pathway. It activates p-coumaric acid by ligating it to coenzyme A (CoA), forming a high-energy thioester bond. researchgate.netresearchgate.net This reaction requires ATP and results in the formation of p-coumaroyl-CoA, AMP, and pyrophosphate. researchgate.net 4CL exists as multiple isoforms in plants, with different isoforms exhibiting varying substrate specificities and affinities, which helps direct metabolic flux towards different phenylpropanoid products like lignin or flavonoids. researchgate.netresearchgate.netnih.gov For instance, Class I 4CLs are generally associated with lignin biosynthesis, while Class II isoforms are more involved in flavonoid production. biosynth.com

Cinnamoyl-CoA Reductase (CCR): CCR executes the first reductive step in the monolignol-specific pathway. It catalyzes the NADPH-dependent reduction of the hydroxycinnamoyl-CoA thioester, p-coumaroyl-CoA, to its corresponding aldehyde, p-coumaraldehyde. wikipedia.orgnih.govmdpi.com This reaction is a critical control point, as it diverts the activated acid away from other pathways, such as those leading to coumarins or stilbenes. nih.gov Like 4CL, CCR is encoded by a multigene family. Different CCR isoforms can have distinct substrate specificities; for example, some CCRs show a preference for feruloyl-CoA (leading to coniferyl alcohol), while others are more active with p-coumaroyl-CoA. wikipedia.orgnih.gov

Cinnamyl Alcohol Dehydrogenase (CAD): The final step in the biosynthesis of p-coumaryl alcohol is catalyzed by CAD. This NADPH-dependent enzyme reduces the aldehyde group of p-coumaraldehyde to a primary alcohol, yielding p-coumaryl alcohol. studymind.co.uknih.govwikipedia.orgmdpi.com CAD enzymes are part of a large and diverse family of oxidoreductases. The substrate specificity of different CAD isoforms plays a crucial role in determining the final composition of monolignols available for lignification. studymind.co.uk Some CADs efficiently reduce all three major cinnamaldehydes (p-coumaraldehyde, coniferaldehyde (B117026), and sinapaldehyde), while others show distinct preferences. studymind.co.uk

Table 1: Kinetic Properties of Core Biosynthetic Enzymes

This table presents the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for various isoforms of 4CL, CCR, and CAD with their respective substrates in the p-coumaryl alcohol biosynthetic pathway. Lower Km values indicate higher enzyme-substrate affinity.

| Enzyme Isoform | Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) (s⁻¹ M⁻¹) | Source |

| Populus trichocarpa 4CL-9 | 4-Coumaric Acid | 31 | 1,460,000 | researchgate.net |

| Sorghum bicolor CCR1 (SbCCR1) | p-Coumaroyl-CoA | 1.8 | 3.3 x 10⁶ | wikipedia.org |

| Sorghum bicolor CCR2 (SbCCR2) | p-Coumaroyl-CoA | 3.2 | 1.0 x 10⁷ | wikipedia.org |

| Petunia hybrida CCR1 (Ph-CCR1) | p-Coumaroyl-CoA | 208.6 | 2.8 x 10⁶ | |

| Sorghum bicolor CAD2 (SbCAD2) | p-Coumaraldehyde | 4.3 | 2.0 x 10⁷ | studymind.co.uk |

| Sorghum bicolor CAD4 (SbCAD4) | p-Coumaraldehyde | 285.8 | 6.0 x 10⁴ | studymind.co.uk |

| Triticum aestivum CAD1 (TaCAD1) | p-Coumaraldehyde | 27.16 | 250,210 | |

| Gossypium hirsutum CAD35 (GhCAD35) | p-Coumaraldehyde | 32.7 | 1.9 x 10⁵ | nih.gov |

Conversion Pathways to Other Monolignols (e.g., Coniferyl Alcohol)

While p-coumaryl alcohol is a primary monolignol, it also serves as a precursor for the synthesis of other monolignols, such as coniferyl alcohol. This conversion is essential for producing the guaiacyl (G) units found in lignin. The transformation from p-coumaryl alcohol to coniferyl alcohol requires two key enzymatic modifications to the aromatic ring: 3-hydroxylation and 5-O-methylation.

In conventional plant monolignol biosynthesis, these modification reactions typically occur at the level of the hydroxycinnamic acids or their CoA esters, prior to the reduction steps catalyzed by CCR and CAD. For example, p-coumaric acid is hydroxylated to caffeic acid by p-coumarate 3-hydroxylase (C3H), and caffeic acid is then methylated to ferulic acid by a caffeic acid O-methyltransferase (COMT). Ferulic acid then proceeds through the 4CL, CCR, and CAD reactions to yield coniferyl alcohol.

However, research using engineered microbial systems has demonstrated the feasibility of a pathway where the conversion occurs at the alcohol level. In Escherichia coli, p-coumaryl alcohol was successfully converted to coniferyl alcohol. This was achieved through a two-step process:

Hydroxylation: p-Coumaryl alcohol was first converted to caffeyl alcohol. This reaction was catalyzed by the reduced flavin-dependent 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HpaBC) from E. coli.

Methylation: The resulting caffeyl alcohol was then methylated to produce coniferyl alcohol, a reaction catalyzed by a caffeic acid O-methyltransferase (COMT) from Arabidopsis thaliana.

This demonstrates a potential alternative biosynthetic route, highlighting the catalytic promiscuity of the enzymes involved and offering new avenues for metabolic engineering of monolignol production.

Role of Acyl Transferases (e.g., OsPMT, HCT)

Acyltransferases play a significant role in modifying monolignols, either by preparing them for incorporation into lignin in a modified form or by diverting them into other metabolic pathways.

p-Coumaroyl-CoA:Monolignol Transferase (PMT): In grasses, a substantial portion of the lignin polymer is acylated with p-coumarate at the γ-position of the C9 side chain. This acylation is catalyzed by members of the BAHD family of acyltransferases. An enzyme identified in rice (Oryza sativa), OsPMT, functions as a p-coumaroyl-CoA:monolignol transferase. This enzyme transfers a p-coumaroyl group from p-coumaroyl-CoA to a monolignol acceptor, such as p-coumaryl alcohol, coniferyl alcohol, or sinapyl alcohol. The resulting monolignol-p-coumarate conjugates are then transported to the cell wall and incorporated into the growing lignin polymer via oxidative coupling. Studies in Brachypodium distachyon have confirmed that PMT acts specifically in the lignin pathway; altering BdPMT gene function changes the p-coumarate content of lignin but not of other cell wall components like arabinoxylans.

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT is another critical acyltransferase in the phenylpropanoid pathway, but it acts earlier than PMT and does not directly utilize monolignol alcohols as substrates. HCT is central to the biosynthesis of G and S lignin units. It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimate (or quinate) to form p-coumaroyl shikimate. This ester is then hydroxylated at the 3-position by C3′H to yield caffeoyl shikimate. The caffeoyl moiety is then transferred back to CoA, a reaction that can also be catalyzed by HCT, to form caffeoyl-CoA, which enters the downstream pathway to G and S monolignols. Therefore, HCT's role is to facilitate the 3-hydroxylation step on the aromatic ring, rather than to acylate the final monolignol product.

Metabolic Fate and Polymerization of Z P Coumaryl Alcohol

Integration into Lignin (B12514952) Biosynthesis

Lignin is synthesized primarily from three main monolignol precursors: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. researchgate.netwikipedia.orgrsc.orgresearchgate.net These precursors undergo oxidative polymerization to form the complex, three-dimensional lignin polymer. mdpi.com The incorporation of p-coumaryl alcohol, including its (Z)- isomer, is a key factor in determining the final structure and properties of the lignin polymer.

Role as a Monolignol Precursor

p-Coumaryl alcohol is a foundational monolignol synthesized via the phenylpropanoid pathway. wikipedia.orgfrontiersin.orgnih.gov This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate is then reduced to p-coumaryl alcohol. semanticscholar.org Although the E-isomer is generally considered more stable and is the typical form involved in lignification, the (Z)-p-coumaryl alcohol isomer has been identified in plants such as Angelica keiskei and in Gala apples. nih.gov Studies have also pointed to glucosyltransferase activity with a specific affinity for (Z)-monolignols, suggesting a regulated biological role for this isomer. nih.gov Once synthesized, monolignols are transported to the cell wall for polymerization. researchgate.net In some plant species, particularly grasses, monolignols like p-coumaryl alcohol can be acylated with p-coumarate before being incorporated into the lignin polymer. semanticscholar.orgnih.govresearchgate.netnih.gov

Contribution to Lignin H-Units (p-Hydroxyphenyl units)

The polymerization of p-coumaryl alcohol gives rise to p-hydroxyphenyl (H) units within the lignin structure. nih.govacs.org Lignin is broadly classified based on the relative abundance of its constituent monolignols. The three main units are p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S), derived from p-coumaryl, coniferyl, and sinapyl alcohols, respectively. rsc.orgacs.orgnih.gov The incorporation of H-units from p-coumaryl alcohol significantly influences the polymer's characteristics. Lignin enriched in H-units tends to have a lower degree of polymerization and increased extractability, which is attributed to the formation of fewer stable ether linkages and more carbon-carbon bonds. nih.gov The presence of H-units can also create what is known as a "capping effect," potentially limiting the further growth of the lignin polymer chain. nih.govacs.org

Dehydrogenative Polymerization Mechanisms

The formation of the lignin polymer from monolignol precursors occurs through a process called dehydrogenative polymerization. d-nb.infonih.govnrel.govornl.gov This process is mediated by enzymes such as peroxidases and laccases, which catalyze the oxidation of monolignols to form monolignol radicals. acs.orgacs.orgnih.gov These highly reactive radicals then couple in a combinatorial fashion to form dimers, oligomers, and ultimately the extended lignin polymer. acs.orgkyoto-u.ac.jpkyoto-u.ac.jp

The coupling reactions can form various types of linkages, with the β-O-4 aryl ether linkage being the most common. Other significant linkages include β-5, 5-5, and β-β bonds. researchgate.net The specific reactivity of p-coumaryl alcohol influences the types of linkages formed. Due to its chemical structure, p-coumaryl alcohol has a higher propensity to form C-C bonds, such as those found in resinol and phenylcoumaran structures, compared to G and S monolignols. nih.gov Studies on synthetic lignin, known as dehydrogenation polymers (DHPs), show that at higher concentrations, the H-monomer tends to self-polymerize, forming clusters of H-based polymer. d-nb.infonih.govnrel.govornl.gov Furthermore, p-coumaryl alcohol can act as a redox shuttle, promoting the dimerization of other monolignols like coniferyl alcohol. nih.govacs.orgresearchgate.net

Lignin Composition in Different Plant Taxa (e.g., Grass Lignin)

The composition of lignin varies significantly among different plant groups, largely due to the varying proportions of H, G, and S units. wikipedia.orgnih.gov This variation is a key distinguishing feature between softwoods, hardwoods, and grasses. researchgate.netnih.govbohrium.comresearchgate.net

Softwood (Gymnosperm) Lignin: Composed primarily of G-units, with only minor amounts of H-units. researchgate.netebrary.net

Hardwood (Angiosperm) Lignin: Typically a mix of G and S units, with only trace amounts of H-units. researchgate.netebrary.net

Grass Lignin: Unique in that it contains significant proportions of all three units—H, G, and S. researchgate.netresearchgate.netnih.govebrary.net Grass lignins are also characterized by the high levels of p-coumaric acid attached to the polymer, a feature resulting from the incorporation of monolignol p-coumarate conjugates. nih.gov

Table 1: Typical Monolignol Composition in Different Plant Types

| Monolignol | Grass | Softwood (Conifer) | Hardwood (Broadleaf) |

| p-Coumaryl alcohol (H) | 10-25% | 0.5-3.4% | Trace |

| Coniferyl alcohol (G) | 25-50% | 90-95% | 25-50% |

| Sinapyl alcohol (S) | 25-50% | 0-1% | 50-75% |

| Data sourced from multiple references indicating typical ranges. ebrary.net |

Formation of Other Secondary Metabolites and Conjugates

Beyond its role in lignification, p-coumaryl alcohol serves as a precursor for other classes of plant secondary metabolites, notably the phenylpropenes.

Phenylpropene Biosynthesis

p-Coumaryl alcohol is a key intermediate in the biosynthesis of phenylpropenes, such as chavicol. wikipedia.orgresearchgate.netnih.gov This metabolic pathway branches off from the route leading to lignin. The conversion involves a two-step enzymatic process. First, the hydroxyl group of p-coumaryl alcohol is acetylated to form coumaryl acetate (B1210297). nih.govpnas.org Subsequently, this acetate ester undergoes an NADPH-dependent reduction, which leads to the formation of chavicol. researchgate.netpnas.orgnih.gov This pathway highlights the metabolic versatility of p-coumaryl alcohol, positioning it at a critical juncture between the synthesis of structural polymers and the production of volatile compounds that play roles in plant defense and signaling. nih.govresearchgate.net

Fatty Acid Esterification and Glycosylation

In the metabolic pathway of (Z)-p-coumaryl alcohol, conjugation with fatty acids and sugars represents a significant fate for the molecule. These modifications alter its solubility, stability, and function within the plant.

Fatty Acid Esterification: (Z)-p-Coumaryl alcohol can undergo esterification with fatty acids. This phenomenon has been identified in the epicuticular wax of apples, where esters of both E and Z isomers of p-coumaryl alcohol are present. wikipedia.org Research has shown that the esterification occurs at the γ-hydroxyl group of the p-coumaryl alcohol molecule. These esters form a component of the waxy layer on the surface of apples. wikipedia.org The enzyme responsible for this specific acylation is a hydroxycinnamoyl-CoA:ω-hydroxyacid/fatty alcohol transferase (HHT), which catalyzes the formation of these aromatic esters.

Glycosylation: A primary metabolic route for p-coumaryl alcohol is glycosylation, leading to the formation of p-glucocoumaryl alcohol. This process renders the monolignol less toxic, more stable, and more water-soluble compared to its aglycone form. kyoto-u.ac.jp The glucosylated forms of monolignols are considered key for storage and transport within the plant. kyoto-u.ac.jpresearchgate.net The reaction is catalyzed by UDP-glucose glucosyltransferases. These glucosides, including p-glucocoumaryl alcohol, are often stored in the vacuole of cambial cells before being transported to the cell wall for lignin synthesis. nih.gov This sequestration into the vacuole is an active transport process, likely mediated by ABC-like transporters. nih.gov

Table 1: Key Enzymes in Esterification and Glycosylation of p-Coumaryl Alcohol

| Process | Enzyme Class | Function |

|---|---|---|

| Fatty Acid Esterification | Hydroxycinnamoyltransferase (HHT) | Catalyzes the transfer of a hydroxycinnamoyl group (like p-coumaroyl-CoA) to a fatty alcohol. |

| Glycosylation | UDP-glucose glucosyltransferase | Catalyzes the transfer of glucose from UDP-glucose to p-coumaryl alcohol. |

Amide Conjugates

While p-coumaryl alcohol itself is not the direct precursor for amide bond formation, its oxidized form, p-coumaric acid, is readily conjugated with various amines, including amino acids and polyamines. This process occurs via an activated intermediate, p-coumaroyl-CoA. The key step is the acyl transfer from p-coumaroyl-CoA to an amine acceptor, a reaction catalyzed by various acyltransferases. These hydroxycinnamic acid amides (HCAAs) are involved in plant defense, growth, and development. The biosynthesis primarily utilizes the CoA-activated acid, which is then reduced to the alcohol for lignin synthesis.

Radical Conjugates (e.g., pCA-SA)

In grasses such as maize, a significant portion of p-coumarates is incorporated into the cell wall not directly as a lignin monomer, but as a conjugate with other monolignols, particularly sinapyl alcohol (SA). nih.govusda.gov This creates a p-coumarate-sinapyl alcohol (pCA-SA) conjugate.

The formation of these conjugates is catalyzed by the enzyme p-coumaroyl-CoA:hydroxycinnamyl alcohol transferase (pCAT). nih.gov This enzyme couples p-coumaroyl-CoA (the donor) with monolignols like sinapyl alcohol (the acceptor). nih.gov During the radical-mediated process of lignification, the sinapyl alcohol portion of the conjugate is incorporated into the growing lignin polymer, while the p-coumarate end remains unattached as a pendant group on the lignin chain. nih.gov

The pCA-SA conjugate may function as a "radical shuttle," facilitating the oxidation of sinapyl alcohol, which is less readily oxidized by peroxidases than other monolignols. nih.gov This suggests that p-coumaroylation of monolignols is a mechanism to assist in the formation of syringyl (S)-type lignin in grasses. nih.gov

Table 2: Enzyme Responsible for pCA-Monolignol Conjugate Formation

| Enzyme | Abbreviation | Function | Donor Substrate | Acceptor Substrate |

|---|---|---|---|---|

| p-Coumaroyl-CoA:hydroxycinnamyl alcohol transferase | pCAT | Forms p-coumarate-monolignol conjugates. nih.gov | p-Coumaroyl-CoA | Sinapyl alcohol (SA) |

Storage Forms of Monolignols

Monolignols like p-coumaryl alcohol are cytotoxic at high concentrations and relatively unstable. researchgate.net To overcome this, plants convert them into stable, soluble, and non-toxic storage forms for transport from their site of synthesis in the cytoplasm to the cell wall where polymerization occurs. researchgate.net

The primary storage forms of monolignols are their glucosides. kyoto-u.ac.jpresearchgate.net For p-coumaryl alcohol, this storage form is p-glucocoumaryl alcohol. kyoto-u.ac.jp These glucosides are accumulated to high levels and stored in the vacuoles of cells in the differentiating xylem. kyoto-u.ac.jpnih.gov This sequestration allows the plant to maintain a ready pool of precursors for lignification that can be mobilized as needed. nih.gov When required for lignin synthesis, the glucosides are transported from the vacuole to the cell wall, where the glucose moiety is cleaved off by β-glucosidases to release the free monolignol for polymerization. researchgate.net

The distribution of these monolignol glucosides, such as p-glucocoumaryl alcohol in the compression wood of Pinus thunbergii, coincides with the active stages of lignification, supporting their role as stored lignin precursors. kyoto-u.ac.jp

Biological Roles of Z P Coumaryl Alcohol in Plant Physiology

Contribution to Plant Structural Integrity

The polymerization of (Z)-p-Coumaryl alcohol into lignin (B12514952) is fundamental to the physical robustness of plants. This process directly impacts the strength of individual cells and the entire plant structure.

Lignin, formed from monolignols including p-coumaryl alcohol, is a major component of the secondary cell walls in plants. nih.govnih.gov This complex aromatic polymer is deposited in the walls of specialized cells, particularly those involved in structural support, making them rigid and strong. nih.gov The process of lignification, involving the oxidative coupling of p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, provides the compressive strength necessary for plants to grow upright. nih.govusp.br Although p-hydroxyphenyl (H) units derived from p-coumaryl alcohol are often the least abundant of the three main lignin units, they contribute to the polymer's complex, cross-linked structure, which reinforces the polysaccharide matrix of the cell wall. usp.br

Table 1: Key Monolignols and their Corresponding Lignin Units

| Monolignol | Corresponding Lignin Unit |

|---|---|

| p-Coumaryl alcohol | p-hydroxyphenyl (H) |

| Coniferyl alcohol | Guaiacyl (G) |

| Sinapyl alcohol | Syringyl (S) |

The structural role of lignin is intrinsically linked to its function in facilitating water transport. Lignin imparts hydrophobicity to the secondary cell walls of xylem vessels, the primary water-conducting tissue in vascular plants. usp.brnih.gov This waterproofing is essential for the efficient bulk flow of water and dissolved solutes from the roots to the rest of the plant, a process known as transpiration. nih.govlibretexts.org By reinforcing the xylem conduits, lignin prevents their collapse under the negative pressure generated during transpiration, ensuring a continuous and reliable water supply throughout the plant. usp.brlibretexts.org

Involvement in Plant Defense Mechanisms

(Z)-p-Coumaryl alcohol, as a precursor to lignin, plays a significant role in protecting plants from a variety of external threats.

Lignin serves as a primary physical barrier, impeding the invasion and spread of pests and pathogens. nih.govnih.gov The biosynthesis of lignin, and thus the consumption of p-coumaryl alcohol, can be actively induced in response to biotic stresses such as fungal infection or insect attack, as well as abiotic stresses like wounding. nih.govusp.br This process, known as defense-induced lignification, reinforces cell walls at the site of stress, effectively containing the threat. nih.gov Furthermore, the phenylpropanoid pathway, which synthesizes p-coumaryl alcohol, also produces a wide array of other phenolic compounds that function as antimicrobial agents or signaling molecules in the plant's defense response. nih.gov

Signaling Functions in Plant Metabolism

Beyond its structural and defensive roles as a lignin precursor, p-coumaryl alcohol also functions as a signaling molecule, participating in the regulation of its own biosynthetic pathway.

Table 2: Research Findings on Monolignol Signaling

| Monolignol | Effect on Gene Expression | Target Gene Example | Implied Function |

|---|---|---|---|

| p-Coumaryl alcohol | Significant induction of transcripts | KFB39 | Feedback regulation of lignin biosynthesis |

| Coniferyl alcohol | Rapid induction of transcripts | KFB01/20/39/50 | Feedback regulation of lignin biosynthesis |

| Sinapyl alcohol | Significant induction of transcripts | KFB39 | Feedback regulation of lignin biosynthesis |

| Caffeyl alcohol | No significant induction | KFB39 | Precursor for C-lignin, may not share the same signaling role |

Regulation of Cytosolic Monolignol Levels

The concentration of monolignols within the plant cell cytosol is meticulously controlled to prevent cytotoxicity and to manage the flux of these precursors into the lignin biosynthetic pathway. The regulation of cytosolic monolignol levels, including (Z)-p-coumaryl alcohol, is primarily governed by two key interconnected mechanisms: glycosylation for storage and transport, and feedback inhibition of the biosynthetic pathway itself. These processes ensure that the supply of monolignols matches the demand for lignification in the cell wall.

Glycosylation as a Regulatory Hub

Monolignols synthesized in the cytosol, such as p-coumaryl alcohol, can be toxic and are unstable. To mitigate this, plants employ glycosylation—the attachment of a sugar moiety, typically glucose—to the monolignol. This reaction is catalyzed by uridine (B1682114) diphosphate-dependent glucosyltransferases (UGTs). Glycosylation converts the hydrophobic and reactive monolignols into more stable, water-soluble, and less toxic glucosides, such as p-coumaryl alcohol glucoside. These glucosides are then candidates for transport and sequestration into the vacuole for storage or for transport to the apoplast where they can be deglycosylated before polymerization into lignin.

In Arabidopsis thaliana, members of the UGT72 family have been identified as key enzymes in the glycosylation of monolignols and their precursors. Specifically, enzymes in the UGT72E subfamily have demonstrated the ability to glycosylate various lignin precursors. For instance, UGT72E2 and UGT72E3 from Arabidopsis are known to glucosylate coniferyl and sinapyl alcohols. While the broader UGT72 family is understood to be involved in monolignol homeostasis, the specific activity and kinetics related to (Z)-p-coumaryl alcohol are an area of ongoing research. The mutation of genes like UGT72B1 can lead to an overproduction of monolignols and ectopic lignification, highlighting the critical role of glycosylation in regulating the cytosolic pool of these precursors.

Research has indicated a remarkable specificity of certain glucosyltransferases for the geometric isomers of monolignols. Some studies have revealed glucosyltransferase activity with a pronounced preference for (Z)-monolignols over their (E)-isomers. This suggests a specialized biological role for (Z)-isomers in cellular metabolism, potentially earmarking them for glucosylation and subsequent storage or specific transport, thereby directly regulating their availability in the cytosol.

Feedback Regulation of the Phenylpropanoid Pathway

A second critical layer of regulation involves the monolignols themselves acting as signaling molecules in a negative feedback loop. High concentrations of cytosolic monolignols can signal a downregulation of their own biosynthetic pathway, ensuring that production does not exceed the cell's capacity for transport and polymerization. This feedback mechanism helps maintain homeostasis and allows the plant to efficiently manage carbon allocation.

The interplay between glycosylation and feedback inhibition provides a robust system for controlling the levels of (Z)-p-coumaryl alcohol and other monolignols in the cytosol. Glycosylation acts to buffer the cytosolic pool by converting free monolignols into stable glucosides, while feedback inhibition provides a systemic control over the entire biosynthetic pathway, ensuring a balanced and efficient production of lignin precursors according to developmental and environmental cues.

Evolutionary Trajectories of Z P Coumaryl Alcohol Biosynthesis

Ancient Origins of Phenylpropanoid Pathway Enzymes

While the full phenylpropanoid pathway is considered a hallmark of land plants (embryophytes), recent genomic and transcriptomic data have revealed that the genetic toolkit for this pathway predates the colonization of land. biorxiv.orgnih.govresearchgate.net Homologs of genes encoding key enzymes for phenylpropanoid biosynthesis have been identified in streptophyte algae, the aquatic relatives of land plants, suggesting their presence in a common ancestor. biorxiv.orgnih.gov This discovery challenges the long-held view that the pathway was a novel invention of terrestrial flora. oup.com

The genetic foundations for p-coumaryl alcohol synthesis are distributed across a range of photosynthetic eukaryotes. Orthologs for enzymes in the phenylpropanoid pathway have been detected in various algal divisions, including Chlorophyta, Rhodophyta, and basal streptophyte algae. oup.comnih.gov

Specifically, an ortholog of Phenylalanine Ammonia-Lyase (PAL), the enzyme that catalyzes the first committed step in the pathway, has been found in the streptophyte alga Klebsormidium nitens. biorxiv.orgresearchgate.net Similarly, genes for enzymes like Cinnamic Acid 4-hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL), which are crucial for producing the precursor p-Coumaroyl-CoA, are also present in streptophyte algae. oup.com Even enzymes involved in the final reduction steps to produce monolignols, such as Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), have homologs in these algal lineages. oup.comnih.gov The presence of these genes suggests that the basic enzymatic machinery for the pathway was established long before the emergence of land plants.

| Enzyme | Function in Phenylpropanoid Pathway | Presence in Algal Lineages |

|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | Converts Phenylalanine to trans-Cinnamic acid nih.gov | Streptophyte Algae (e.g., Klebsormidium nitens, Chara braunii) oup.comresearchgate.net |

| Cinnamic Acid 4-hydroxylase (C4H) | Converts trans-Cinnamic acid to p-Coumaric acid nih.gov | Streptophyte Algae oup.com |

| 4-Coumarate:CoA Ligase (4CL) | Converts p-Coumaric acid to p-Coumaroyl-CoA nih.gov | Streptophyte Algae oup.com |

| Cinnamoyl-CoA Reductase (CCR) | Reduces hydroxycinnamoyl-CoAs to aldehydes nih.gov | Streptophyte Algae, Chlorophytes, Bacillariophytes, Haptophytes nih.gov |

| Cinnamyl Alcohol Dehydrogenase (CAD) | Reduces hydroxycinnamyl aldehydes to alcohols (monolignols) oup.com | Streptophyte Algae oup.com |

A significant event in the evolution of the phenylpropanoid pathway appears to be a Horizontal Gene Transfer (HGT), also known as Lateral Gene Transfer (LGT). nih.govnih.gov There is robust phylogenetic evidence suggesting that the ancestor of land plants acquired the gene for Phenylalanine Ammonia-Lyase (PAL) from soil bacteria or fungi. nih.govnih.gov This transfer likely occurred during early symbiotic relationships that were established as plants began to colonize terrestrial environments. nih.gov

This horizontally acquired PAL gene provided the foundational enzyme that channels phenylalanine from primary metabolism into the phenylpropanoid pathway. nih.govnih.gov While some studies now indicate the presence of PAL-like enzymes in streptophyte algae, the LGT event at the base of the land plant clade is considered to have been a crucial step for the subsequent development and diversification of the pathway. biorxiv.orgnih.gov This suggests a complex evolutionary history, possibly involving both ancient algal genes and a key LGT event that propelled the pathway's importance in terrestrial plants. biorxiv.orgresearchgate.net

Evolutionary Divergence of Monolignol Biosynthesis

Following the establishment of the core phenylpropanoid pathway, the branch leading to monolignols, including p-coumaryl alcohol, underwent significant evolution and divergence, particularly in land plants. biorxiv.orgresearchgate.net The enzyme families responsible for the pivotal steps in monolignol biosynthesis experienced pronounced radiations in various land plant lineages. biorxiv.orgnih.govresearchgate.net This evolutionary versatility allowed for the production of a diverse array of phenylpropanoid-derived metabolites, which was key to the adaptation and success of embryophytes in terrestrial habitats. nih.gov

The evolution of monolignol biosynthesis is inextricably linked to the colonization of land by plants, which began approximately 500 million years ago. nih.govgeneticagraria.it The transition from water to land presented a host of new challenges, including desiccation, UV radiation, and the need for structural support. nih.govgeneticagraria.itoxfordbibliographies.com The products of the monolignol pathway were critical in overcoming these obstacles.

The polymerization of monolignols—p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol—forms lignin (B12514952). nih.govsemanticscholar.org Lignin is a complex polymer that provides rigidity and mechanical strength to plant cell walls, enabling plants to grow upright against gravity and support their own weight. nih.govamericanscientist.org It also waterproofs the water-conducting xylem cells, which was essential for efficient water transport throughout the plant body, a critical adaptation for survival on land. nih.govroyalsocietypublishing.org The phenylpropanoid pathway also produces flavonoids, which act as UV protectants, shielding the plant's genetic material from damaging solar radiation. nih.govfrontiersin.org The emergence of this pathway is therefore considered a key innovation that facilitated the radiation of plants into terrestrial ecosystems. nih.govfrontiersin.org

| Monolignol-Derived Compound | Function | Significance for Land Colonization |

|---|---|---|

| Lignin | Structural support, cell wall stiffening, waterproofing of xylem nih.govamericanscientist.org | Enabled upright growth, efficient water transport, and physical defense royalsocietypublishing.org |

| Flavonoids | UV screening, antioxidant activity nih.govfrontiersin.org | Protected against increased UV radiation on land nih.gov |

Before their structural roles became paramount in land plants, the precursors and products of the monolignol biosynthetic pathway likely served defensive functions in their algal ancestors. nih.govamericanscientist.org Phenylpropanoid compounds are known to be involved in a wide range of plant defense mechanisms, acting as antimicrobial agents, deterrents to herbivores, and signaling molecules. researchgate.netmdpi.comnih.gov

The initial advantage of acquiring a PAL enzyme and establishing a basic phenylpropanoid pathway in the ancestors of land plants may have been to produce compounds for protection against microbial pathogens in aquatic or semi-aquatic environments. nih.govgeneticagraria.it For example, some researchers hypothesize that the genes involved in lignin production were originally used by algae to create indigestible substances that protected against microbial attacks. americanscientist.org These defensive roles represent the primitive function of a pathway that would later be co-opted and elaborated upon to provide the structural integrity necessary for life on land. mdpi.com

Genetic and Transcriptional Control Mechanisms

The foundation of (Z)-p-coumaryl alcohol regulation lies in the genetic blueprint and the transcriptional machinery that governs the expression of biosynthetic genes.

The synthesis of p-coumaryl alcohol from p-coumaric acid is a critical juncture in the phenylpropanoid pathway, catalyzed by a series of specific enzymes encoded by distinct gene families. researchgate.net The final step, the reduction of p-coumaraldehyde (B1217632), is catalyzed by cinnamyl alcohol dehydrogenase (CAD). nih.govnih.gov The genes encoding these enzymes have been identified and characterized in various plant species and even engineered into microorganisms for biotechnological production.

Key enzymes and the genes that encode them are central to the biosynthesis of p-coumaryl alcohol. The pathway involves the conversion of hydroxycinnamyl-CoA esters into monolignols through the sequential action of cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). nih.gov In angiosperms, CAD is typically encoded by a multigene family, allowing for differential regulation in various tissues and under different environmental conditions. nih.gov

Research in upland cotton (Gossypium hirsutum) has identified several GhCAD genes. Functional characterization of recombinant GhCAD proteins confirmed their catalytic activity in converting p-coumaraldehyde into p-coumaryl alcohol. nih.gov Similarly, studies in Brassica napus have identified a large family of CAD genes, with certain members directly implicated in lignin synthesis. mdpi.com For heterologous production in Escherichia coli, genes from various organisms have been successfully utilized to construct a functional p-coumaryl alcohol biosynthetic pathway. researchgate.net

| Gene/Enzyme | Function | Source Organism (Example) | Reference |

|---|---|---|---|

| 4CL (p-coumarate-CoA ligase) | Activates p-coumaric acid to p-coumaroyl-CoA | Petroselinum crispum (Pc4CL) | researchgate.net |

| CCR (cinnamoyl-CoA reductase) | Reduces p-coumaroyl-CoA to p-coumaraldehyde | Zea mays (ZmCCR) | researchgate.net |

| CAD (cinnamyl alcohol dehydrogenase) | Reduces p-coumaraldehyde to p-coumaryl alcohol | Gossypium hirsutum (GhCADs), Ipomoea batatas (IbCAD1) | nih.govnih.gov |

Understanding the transcriptional regulation of a metabolic pathway requires looking beyond individual genes to the coordinated expression of entire gene networks. Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful systems biology approach used to identify clusters, or modules, of highly co-regulated genes. maxapress.comnih.gov This method allows researchers to associate these modules with specific biological processes or metabolic pathways, such as the phenylpropanoid pathway that produces (Z)-p-coumaryl alcohol. researchgate.net

By analyzing large-scale transcriptomic datasets, WGCNA can identify modules containing known lignin biosynthesis genes (e.g., CAD, CCR, 4CL) along with previously uncharacterized transcription factors, transporters, and regulatory proteins. frontiersin.org For instance, a co-expression network analysis in tea plants responding to insect infestation identified modules significantly enriched with genes from the phenylpropanoid and flavonoid biosynthesis pathways. maxapress.com Similarly, analysis of plants under cold stress revealed modules associated with phenylalanine metabolism. researchgate.net The genes within these modules, particularly the highly connected "hub" genes, are considered key candidates for regulating the flux towards p-coumaryl alcohol and its derivatives. nih.gov This approach provides a framework for identifying novel regulatory genes that control the coordinated expression of the entire pathway. nih.gov

Modifying the expression of key biosynthetic genes provides direct evidence of their role in controlling metabolic flux. The targeted suppression or knock-down of genes in the phenylpropanoid pathway has profound and often predictable effects on the accumulation of (Z)-p-coumaryl alcohol and its downstream products, particularly lignin.

A striking example is the down-regulation of the gene encoding 4-coumarate 3-hydroxylase (C3H) in alfalfa. C3H is responsible for converting p-coumaroyl shikimate/quinate to caffeoyl shikimate/quinate, a step that channels intermediates towards the synthesis of guaiacyl (G) and syringyl (S) lignin units. Suppressing C3H expression effectively creates a bottleneck, redirecting metabolic flux away from the G and S lignin pathways. usda.gov This forces the plant to utilize the upstream intermediate, p-coumaryl alcohol, for lignification.

The result is a dramatic shift in lignin composition. In C3H-deficient alfalfa, the proportion of p-hydroxyphenyl (P) units, which are derived directly from the polymerization of p-coumaryl alcohol, increased massively from approximately 1% in wild-type plants to as high as 65%. usda.gov This demonstrates a powerful genetic control point for determining the type of monolignols available for lignin synthesis. The altered metabolic profile also resulted in structural changes within the lignin polymer, such as a decrease in β-aryl ether linkages and an increase in phenylcoumaran and resinol structures. usda.gov

| Lignin Unit | Source Monolignol | Proportion in Wild-Type (%) | Proportion in C3H-deficient (%) | Reference |

|---|---|---|---|---|

| p-hydroxyphenyl (P) | p-Coumaryl alcohol | ~1 | up to 65 | usda.gov |

| Guaiacyl (G) | Coniferyl alcohol | Dominant | Significantly Reduced | usda.gov |

| Syringyl (S) | Sinapyl alcohol | Dominant | Significantly Reduced | usda.gov |

Post-Transcriptional and Post-Translational Regulation

Beyond the control of gene transcription, the biosynthesis of (Z)-p-coumaryl alcohol is also regulated by mechanisms that act after the gene has been transcribed into mRNA (post-transcriptional) and after the mRNA has been translated into a protein (post-translational).

Post-transcriptional regulation can influence the stability, localization, and translation efficiency of the mRNAs encoding biosynthetic enzymes like CAD and CCR. nih.gov MicroRNAs (miRNAs), which are small non-coding RNA molecules, can bind to target mRNAs and trigger their degradation or inhibit their translation, providing a rapid and fine-tuned level of control over enzyme production. mdpi.com RNA interference (RNAi) is a powerful experimental tool that mimics this natural process, as demonstrated by the successful silencing of a CAD gene in the nematode Bursaphelenchus xylophilus, which resulted in developmental defects. mdpi.com

Post-translational modifications (PTMs) offer another layer of regulation by directly altering the activity, stability, or localization of the synthesized enzymes. jackwestin.com Most proteins undergo some form of modification after translation. sigmaaldrich.com Common PTMs include phosphorylation, glycosylation, ubiquitination, and acetylation. jackwestin.comnih.gov For example, the reversible phosphorylation of serine, threonine, or tyrosine residues on an enzyme can act as a molecular switch, turning its catalytic activity on or off in response to cellular signals. sigmaaldrich.com While specific PTMs regulating the CAD and CCR enzymes involved in p-coumaryl alcohol synthesis are still being fully elucidated, it is highly probable that their functions are modulated by such mechanisms to control the metabolic flux through the phenylpropanoid pathway. rsc.orgnih.gov

Substrate Availability and Metabolic Channeling

The rate of (Z)-p-coumaryl alcohol synthesis is fundamentally dependent on the availability of its precursors and the efficiency with which they are shuttled between sequential enzymes in the pathway. Metabolic channeling, facilitated by the specific subcellular localization of enzymes, is a key strategy plants use to control substrate availability.

Many enzymes of the phenylpropanoid pathway are localized to the cytosolic face of the endoplasmic reticulum (ER). riken.jp The ER is a major site for the synthesis and modification of proteins and lipids. nih.gov This localization is not random; it is thought to create multi-enzyme complexes, or "metabolons," that facilitate metabolic channeling. plos.org

In such a complex, the product of one enzymatic reaction is passed directly to the active site of the next enzyme in the pathway without diffusing into the general cytoplasm. plos.org This arrangement offers several advantages for regulating p-coumaryl alcohol synthesis. It increases the local concentration of substrates, prevents the loss of intermediates to competing metabolic pathways, and can protect unstable intermediates from degradation. nih.gov For instance, the localization of enzymes like cinnamate-4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) to the ER membrane is believed to channel the flow of intermediates towards the production of monolignol precursors. This spatial organization ensures that the substrate pool for downstream enzymes like 4CL, CCR, and CAD is efficiently maintained, thereby providing precise control over the biosynthesis of (Z)-p-coumaryl alcohol.

Advanced Methodologies for Research on Z P Coumaryl Alcohol

Extraction and Sample Preparation for Plant Matrices

The initial and critical step in the analysis of (Z)-p-coumaryl alcohol from plant sources is its efficient extraction and the subsequent preparation of the sample. The choice of method is vital to ensure the preservation of the compound's integrity while removing interfering substances.

Plant tissues are typically dried and ground to increase the surface area for extraction. A common strategy involves sequential extraction with solvents of increasing polarity. An initial extraction with a non-polar solvent can remove lipids and waxes, followed by extraction with a more polar solvent like ethanol (B145695) or acetone (B3395972) to isolate lignans (B1203133) and monolignols. nih.govresearchgate.net The addition of a small percentage of water (5-10%) to the organic solvent can enhance the extraction of polar compounds by improving solvent penetration into the plant matrix. researchgate.net

Another effective method is the Organosolv process, which utilizes aqueous organic solvents, such as ethanol-water mixtures (e.g., up to 70-80% ethanol), at elevated temperatures (170°C to 210°C) to solubilize lignin (B12514952) and its precursors. google.commdpi.com Hot water extraction has also been identified as a suitable method, particularly regarding the stability of monolignols. researchgate.net

After extraction, the crude extract is typically filtered to remove solid debris and then concentrated, often using a rotary vacuum evaporator. wikipedia.org For further purification before chromatographic analysis, techniques like liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the phenolic fraction containing (Z)-p-coumaryl alcohol. helsinki.fi

Table 1: Overview of Extraction Techniques for Monolignols from Plant Material

| Extraction Method | Solvent System | Key Parameters | Primary Function |

|---|---|---|---|

| Sequential Extraction | 1. Non-polar solvent (e.g., hexane) 2. Polar solvent (e.g., ethanol, acetone) | Room temperature, sequential solvent application | Separates compounds based on polarity; removes lipids before extracting monolignols. nih.govresearchgate.net |

| Organosolv | Aqueous ethanol (up to 80%) | High temperature (170-210°C) and pressure | Effective for delignification and extraction of lignin precursors. google.commdpi.com |

| Hot Water Extraction | Water | High temperature (130-220°C) | A green chemistry approach suitable for monolignol stability. google.comresearchgate.net |

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of (Z)-p-coumaryl alcohol from complex extracts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most established methods, while capillary electrophoresis (CE) offers a high-efficiency alternative.

HPLC, particularly in the reversed-phase mode, is extensively used for the analysis of phenolic compounds, including monolignols. nih.govresearchgate.net This technique separates analytes based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

For the separation of p-coumaryl alcohol and related compounds, C18 columns are commonly employed. researchgate.net The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or acetic acid to improve peak shape and resolution. researchgate.netnih.gov Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for quantification and preliminary identification based on the UV spectrum of the analyte. nih.gov

Table 2: Example HPLC Parameters for Analysis of Related Phenolic Compounds

| Parameter | Condition 1 (for p-Coumaric Acid) | Condition 2 (for Poplar Phenolics) |

|---|---|---|

| Column | RP-C18 (250 mm × 4.6 mm, 5 µm) | Kinetex F5 (100 mm x 4.6 mm, 2.6 µm) |

| Mobile Phase | Isocratic: Water:Methanol:Glacial Acetic Acid (65:34:1 v/v) nih.gov | Gradient: A) Water:Formic Acid (100:0.1 v/v), B) Acetonitrile:Formic Acid (100:0.1 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified |

| Detector | UV-Vis at 310 nm nih.gov | DAD-ESI/MS researchgate.net |

Gas chromatography is a powerful technique for separating volatile compounds. For non-volatile compounds like p-coumaryl alcohol, a derivatization step is necessary to increase their volatility. A common approach is trimethylsilylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.net

The derivatized sample is then injected into the GC, where it is vaporized and separated on a column. A study on the dilignols of p-coumaryl alcohol utilized a stainless steel column packed with 2% OV-17 on Chromosorb AW. nih.gov The separation is achieved by programming the column temperature. A flame ionization detector (FID) is commonly used for quantification. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated compounds based on their mass spectra. researchgate.net

Table 3: GC Parameters for Analysis of p-Coumaryl Alcohol Derivatives

| Parameter | Value/Setting (based on 1975 study) nih.gov |

|---|---|

| Derivatization | Trimethylsilylation |

| Column | 2% OV-17 on Chromosorb AW (2 m x 3 mm ID) |

| Column Temperature | 220°C |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

Capillary electrophoresis separates compounds based on their electrophoretic mobility in an electric field. semanticscholar.org Its primary advantages are high separation efficiency, short analysis times, and minimal sample consumption. mdpi.com

For phenolic compounds, Capillary Zone Electrophoresis (CZE) is a frequently used mode. mdpi.comresearchgate.net In CZE, separation occurs because of differences in the charge-to-size ratio of the analytes. nih.gov As p-coumaryl alcohol is a neutral molecule at moderate pH, its separation by CZE would require operating at a high pH where its phenolic hydroxyl group is deprotonated, giving it a negative charge. nih.gov

Alternatively, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is exceptionally well-suited for separating neutral analytes. wikipedia.orgnih.gov In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration to form micelles. wikipedia.orgkapillarelektrophorese.com Neutral analytes like (Z)-p-coumaryl alcohol can partition between the aqueous buffer and the hydrophobic interior of the micelles, and this differential partitioning allows for their separation. nih.gov

Table 4: CZE Conditions for Separation of Related Phenolic Acids

| Parameter | Value/Setting |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) |

| Background Electrolyte (BGE) | 0.5 M NH₄OH nih.govnih.gov |

| Rationale | Basic pH ensures deprotonation of phenolic acids for separation. nih.gov |

| Potential Application for (Z)-p-Coumaryl Alcohol | Requires high pH for ionization or use of MEKC for neutral separation. wikipedia.orgnih.gov |

Spectroscopic and Spectrometric Approaches

While chromatography separates the components of a mixture, spectroscopy and spectrometry are essential for their definitive identification and structural elucidation. Mass spectrometry, in particular, is a vital tool in the study of (Z)-p-coumaryl alcohol.

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions and is an extremely sensitive detection method. When coupled with liquid chromatography (LC-MS), it provides both separation and identification capabilities. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like monolignols, as it minimizes fragmentation.

For phenolic compounds, ESI is often operated in negative ion mode, which readily deprotonates the hydroxyl groups to form [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of (Z)-p-coumaryl alcohol.

Tandem mass spectrometry (MS/MS) is used for further structural confirmation. In this technique, the [M-H]⁻ precursor ion of p-coumaryl alcohol is selected and fragmented by collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint that is highly specific to the compound, allowing for its unambiguous identification in complex metabolite profiles.

Table 5: Mass Spectrometry Parameters for p-Coumaryl Alcohol Analysis

| Parameter | Value/Setting |

|---|---|

| Instrument | LC-ESI-QTOF (Quadrupole Time-of-Flight) |

| Ionization Mode | Negative ESI |

| Precursor Ion [M-H]⁻ | m/z 149.0608 |

| Collision Energy (MS/MS) | 6-30 eV |

| Desolvation Temperature | 450°C |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for studying molecules with unpaired electrons, such as radical intermediates. In the context of (Z)-p-Coumaryl alcohol, which is a key monolignol in the biosynthesis of lignin, EPR provides direct evidence and characterization of the phenoxy radicals formed during oxidative polymerization. ncsu.edunih.gov The oxidative process, initiated by enzymes like laccases and peroxidases, converts monolignols into delocalized phenoxy radicals. rsc.org These radicals then undergo coupling reactions to form the complex lignin polymer. ncsu.edunih.gov

EPR spectroscopy detects the absorption of microwave radiation by an unpaired electron in an external magnetic field. The resulting spectrum provides critical information about the radical's structure and environment. Key parameters derived from an EPR spectrum include the g-factor and hyperfine coupling constants, which help identify the chemical nature of the paramagnetic species. nih.gov For lignin and its precursors, EPR studies have identified stable organic radicals, primarily oxygen-centered radicals like substituted o-semiquinone radical species. nih.govacs.org The g-factors for these radicals in lignin fractions typically range from 2.0040 to 2.0043. nih.gov

Advanced EPR techniques can provide deeper insights. For instance, high-field EPR offers enhanced resolution of g-tensor components (gₓₓ, gᵧᵧ, and gzz), allowing for the distinction between different radical species within a complex polymer like lignin. acs.org Furthermore, EPR combined with spin-trapping agents can be used to detect and identify transient, short-lived radical intermediates that are crucial to the initial stages of polymerization. chemrxiv.org Researchers have also demonstrated that combining bioorthogonal chemical reporter strategies with EPR spectroscopy can trace the incorporation of monolignol analogues into the plant cell wall, paving the way for imaging lignification dynamics. rsc.org

Below is a table summarizing typical EPR parameters for radicals observed in lignin-related materials.

| Lignin Fraction/Sample | g-factor | Linewidth (ΔBpp) [G] | Radical Type | Reference |

| Lignin Fraction L_F3 | 2.0043 | 6.46 - 7.56 | Oxygen-centered | nih.gov |

| Oligomeric Fraction O_F3 | 2.0042 | Not Specified | Oxygen-centered | nih.gov |

| Acid-Treated Lignin | ~2.0045 | Not Specified | Substituted o-semiquinone | acs.org |

| Base-Treated Lignin | ~2.0035 | Not Specified | Substituted o-semiquinone | acs.org |

Rapid Analytical Platforms for High-Throughput Screening

High-throughput screening (HTS) platforms are essential for rapidly evaluating large numbers of chemical compounds for their effects on biological processes. In the context of (Z)-p-Coumaryl alcohol and lignin biosynthesis, HTS can be employed to identify inhibitors or modulators of key enzymes in the phenylpropanoid pathway. nih.govnih.gov Such screening efforts can lead to the discovery of molecules that can alter lignin content or composition for various industrial applications, from biofuel production to the synthesis of bio-based platform chemicals. rsc.orgwhiterose.ac.uk

The development of a successful HTS assay requires a robust, miniaturized, and automated method for measuring enzyme activity or another relevant biological endpoint. nih.gov These platforms often rely on fluorescence, absorbance, or mass spectrometry-based detection. mdpi.comnih.govresearchgate.net For example, a screen could be designed to find inhibitors of 4-coumarate-CoA ligase (4CL), an enzyme that catalyzes a critical step in the biosynthesis of p-coumaryl alcohol. nih.gov

Several HTS methodologies are applicable to research involving monolignol pathways:

Fluorescence-Based Assays : These assays use fluorescent substrates or probes that change their spectral properties upon enzymatic reaction. A screen for inhibitors of the Organic Cation Transporter 3 (OCT3), which interacts with a wide array of compounds, was successfully developed using the fluorescent probe ASP+ in a 96-well plate format. nih.gov This approach allows for rapid kinetic measurements and was used to screen over 2,500 compounds. nih.gov

Mass Spectrometry (MS)-Based Assays : High-throughput mass spectrometry offers a label-free method to directly measure the substrate and product of an enzymatic reaction. This technique is particularly useful for complex substrates or when fluorescent probes are not available. researchgate.net An automated MS-based platform was used to screen over 700,000 small molecules for inhibitors of the enzyme LpxC. researchgate.net

Spectrophotometric Assays : Multiwavelength absorption spectroscopy can be used to monitor the enzymatic conversion of monolignols like coniferyl alcohol by laccase or peroxidase, providing a basis for screening compounds that affect lignin composition. mdpi.com

The table below outlines examples of HTS platforms and their applications in relevant biological systems.

| Platform Technology | Detection Method | Target/Application | Throughput | Reference |

| Cell-based Assay | Fluorescence (ASP+ probe) | Screening for inhibitors of Organic Cation Transporter 3 (OCT3) | ~2,500 compounds | nih.gov |

| Biochemical Assay | High-Throughput Mass Spectrometry | Screening for inhibitors of LpxC enzyme | >700,000 compounds | researchgate.net |

| In-plate Aggregation Assay | Thioflavin T (Th-T) Fluorescence | Screening for inhibitors of alpha-synuclein (B15492655) aggregation | >14,000 compounds | mdpi.com |

| Multi-well Plate Assay | Radiolabeled Substrate (³H₂O release) | Screening for inhibitors of α-Methylacyl Coenzyme A Racemase (AMACR) | ~5,000 compounds | nih.gov |

Academic Applications and Manipulation of Z P Coumaryl Alcohol Metabolism

Model Compound in Lignin (B12514952) Research

(Z)-p-Coumaryl alcohol serves as a fundamental model compound in lignin research, providing a simplified yet representative structure for investigating the complex polymer's behavior under various conditions. nih.govacs.orgresearchgate.netrsc.org Its lack of methoxy (B1213986) groups on the aromatic ring, compared to coniferyl and sinapyl alcohols, offers a unique chemical reactivity that is crucial for comparative studies. researchgate.net

The thermal decomposition (pyrolysis) of p-coumaryl alcohol has been studied to understand the breakdown of lignin in high-lignin feedstocks. nih.govresearchgate.net Fractional pyrolysis experiments conducted at temperatures ranging from 200 to 900 °C have identified the major products formed. nih.govresearchgate.net At lower temperatures (<500 °C), the primary products are phenol (B47542) and its derivatives, such as p-cresol, ethyl-phenol, propenyl-phenol, and propyl-phenols. nih.govresearchgate.net At higher temperatures, the formation of oxygen-linked conjugated radicals becomes dominant. rsc.org These studies provide mechanistic insights into how the propanoid side chain and phenolic hydroxyl group influence the degradation pathways of lignin. nih.govacs.orgacs.org

Delignification processes, which are crucial for the pulp and paper and biorefinery industries, are also informed by research on p-coumaryl alcohol. wjarr.commdpi.com As a primary building block of lignin, understanding its bonding patterns and reactivity is key to developing efficient methods for breaking down the lignin polymer and separating it from cellulose (B213188) and hemicellulose. wjarr.com Lignin is formed through the three-dimensional polymerization of p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, creating a complex structure with various ether and carbon-carbon linkages that hinder the accessibility of polysaccharides. wjarr.commdpi.com

| Pyrolysis Temperature | Major Products from p-Coumaryl Alcohol | Reference |

| <500 °C | Phenol, p-cresol, ethyl-phenol, propenyl-phenol, propyl-phenols | nih.govresearchgate.net |

| 600 °C (Conventional) | Phenol, p-cresol, 4-vinylphenol, (E)-4-(1-propenyl) phenol, dihydro-p-coumaryl alcohol | researchgate.net |

| 700-1000 °C | Oxygen-centered radicals | rsc.org |

Enzymatic dehydrogenation of p-coumaryl alcohol using systems like peroxidase/H₂O₂ is a common in vitro method to mimic the natural process of lignification and to synthesize oligolignols. kyoto-u.ac.jpnih.govd-nb.info These studies have successfully identified the primary dimeric compounds formed through radical coupling reactions. The main products include p-coumarylresinol, dehydrodi-p-coumaryl alcohol, and p-hydroxyphenylglycerol-β-p-coumaryl ether. kyoto-u.ac.jp

A notable finding from these dehydrogenation experiments is the identification of a monoepoxylignan, 2-(4-hydroxyphenyl)-3-hydroxymethyl-4-(α,4-dihydroxybenzyl)-tetrahydrofuran, which results from a β-β' coupling mode. kyoto-u.ac.jp The incorporation of p-coumaryl alcohol (H-monomer) into dehydrogenation polymers (DHPs) alongside coniferyl (G) and sinapyl (S) alcohols has been shown to alter the polymer's structure and molecular weight. nih.govnih.gov At low concentrations, the H-monomer interacts with the G-monomer to form polymers with a lower average molecular weight. nih.gov At higher concentrations, it tends to self-polymerize, creating segregated clusters of H-lignin. nih.gov This is because the lack of methoxy substituents favors C-C linkages (like resinol and phenylcoumaran structures) over β-O-4 ether linkages. nih.gov

Biotechnological Approaches for Production and Metabolic Engineering

Recent advancements in biotechnology have enabled the production of (Z)-p-coumaryl alcohol and the manipulation of its metabolic pathways in both microbes and plants. nih.govresearchgate.netresearchgate.net These approaches hold promise for the sustainable production of this valuable chemical from renewable resources. nih.govresearchgate.net

Metabolic engineering has been successfully used to establish an artificial phenylpropanoid pathway in microorganisms like Escherichia coli for the production of p-coumaryl alcohol. nih.govresearchgate.net This involves transferring and expressing several genes from plants and other microbes to create a chimeric pathway that can convert a common cellular metabolite, such as L-tyrosine, into p-coumaryl alcohol. nih.govresearchgate.net

The engineered pathway typically involves a series of enzymatic steps. For instance, a tyrosine ammonia (B1221849) lyase (TAL) can convert L-tyrosine to p-coumaric acid. This is followed by the action of a 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA, which is then reduced by a cinnamoyl-CoA reductase (CCR) and a cinnamyl alcohol dehydrogenase (CAD) to yield p-coumaryl alcohol. researchgate.netresearchgate.net By optimizing the expression of these heterologous enzymes, significant titers of p-coumaryl alcohol can be achieved. researchgate.net

| Organism | Engineering Approach | Precursor | Key Enzymes Introduced | Product Titer | Reference |

| Escherichia coli | Artificial Phenylpropanoid Pathway | L-Tyrosine | TAL, 4CL, CCR, CAD | Not specified | nih.gov |

| Escherichia coli | Combinatorial Operon Optimization | L-Tyrosine | RsTAL, Pc4CL, ZmCCR, ZmCAD | 52 mg/L | researchgate.net |

| Escherichia coli | Optimized Pathway with Efficient Enzymes | p-Coumaric Acid | LlCCR, ScADH6, At4CL1 | 501.8 ± 41.4 mg/L | researchgate.net |

The biosynthesis of lignin in plants can be modified through genetic engineering to alter the composition of monolignols, including p-coumaryl alcohol. nih.govnih.govmtu.edu One effective technique is RNA interference (RNAi), which involves using RNAi constructs to suppress the expression of specific genes in the phenylpropanoid pathway. nih.govnih.gov

For example, down-regulating the expression of p-coumarate 3-hydroxylase (C3'H), an enzyme that hydroxylates p-coumaroyl shikimate, in plants like poplar and alfalfa leads to a significant increase in the incorporation of p-coumaryl alcohol (H-units) into the lignin polymer. nih.govnih.gov This alteration in lignin composition can change the properties of the plant cell wall, potentially making the biomass easier to process for applications like biofuels and paper production. nih.gov The suppression of C3'H expression has been shown to correlate with a reduction in the total lignin content and a change in the linkage types within the polymer. nih.govnih.gov

Synthetic biology provides powerful tools for the construction and optimization of metabolic pathways. nih.govillinois.edu One such method, known as Operon-PLICing (Phosphorothioate-based Ligase-Independent Gene Cloning), has been developed for the rapid combinatorial assembly of synthetic operons. researchgate.netnih.gov This technique has been specifically applied to optimize the production of p-coumaryl alcohol in E. coli. nih.govchemfaces.com

Operon-PLICing allows for the assembly of multiple DNA fragments in a single reaction without the need for restriction enzymes or ligases. nih.gov It relies on the chemical cleavage of phosphorothioate (B77711) bonds to generate complementary single-stranded overhangs that can be hybridized. nih.gov This method was used to create a library of 81 different synthetic operons for p-coumaryl alcohol production, each with varied spacing between the Shine-Dalgarno sequence and the start codon to balance gene expression. researchgate.netnih.gov This combinatorial optimization led to a significant increase in production, with the best variants achieving titers up to 52 mg/L without further process optimization. researchgate.netnih.gov

Gene Fusion Strategies (e.g., 4CL-CCR)

In the field of academic research and metabolic engineering, gene fusion strategies represent a sophisticated approach to manipulate the biosynthesis of specific compounds, including monolignols like p-coumaryl alcohol. This technique involves creating a chimeric gene that codes for a single polypeptide chain with the functional domains of two or more distinct enzymes. The goal is to enhance metabolic flux towards a desired product by channeling substrates between active sites, thereby increasing efficiency and potentially reducing the accumulation of intermediate metabolites.

A notable example of this strategy is the development of a bifunctional fusion enzyme combining 4-coumarate:CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR). These two enzymes catalyze sequential steps in the monolignol pathway: 4CL activates p-coumaric acid to its corresponding CoA thioester (p-coumaroyl-CoA), which is then reduced by CCR to p-coumaraldehyde (B1217632), a direct precursor to p-coumaryl alcohol. By fusing these enzymes, researchers aim to create a more efficient catalytic unit for the production of monolignol precursors.

Detailed research into a 4CL-CCR fusion protein originating from Populus tomentosa has demonstrated its efficacy. Initial studies focused on the expression of this fusion enzyme in microbial systems like Escherichia coli for the biotransformation of hydroxycinnamic acids. nih.gov These engineered microbes provided a whole-cell biocatalyst system capable of converting externally supplied substrates into valuable phenylpropanoids. nih.gov

Subsequent research has explored the heterologous expression of the Populus tomentosa 4CL-CCR fusion gene in plant systems, such as tobacco suspension cells. nih.gov These studies have shown that the presence of the fusion gene can lead to earlier and increased lignification. nih.gov Transcriptome analysis of these transgenic cells revealed a significant upregulation of genes related to lignin synthesis, including PAL, 4CL, CCoAOMT, and CAD. nih.gov Furthermore, the expression of the 4CL-CCR fusion protein was found to significantly reduce the content of phenolic acids while increasing the content of aldehydes in the culture medium, indicating a successful channeling of precursors through the engineered pathway, leading to greater lignin deposition. nih.gov